benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate
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Overview
Description
Z-L-threonine hydrazide, also known by its IUPAC name benzyl (1S,2R)-1-(hydrazinocarbonyl)-2-hydroxypropylcarbamate, is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-threonine hydrazide typically involves the reaction of Z-L-threonine with hydrazine. The process can be carried out in various organic solvents such as ethanol or methanol under controlled temperature conditions. The reaction is usually monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of Z-L-threonine hydrazide may involve large-scale batch reactions. The process includes the purification of the final product using recrystallization or chromatography techniques to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Z-L-threonine hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Z-L-threonine hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Z-L-threonine hydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
- L-threonine hydrazide
- N-acetyl-L-threonine hydrazide
- L-serine hydrazide
Comparison: Z-L-threonine hydrazide is unique due to its benzyl protecting group, which enhances its stability and reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10-/m1/s1 |
InChI Key |
KBPKTOXMTUBNDU-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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